molecular formula C9H9N3O B8591853 2-amino-N-(4-cyanophenyl)acetamide

2-amino-N-(4-cyanophenyl)acetamide

Cat. No.: B8591853
M. Wt: 175.19 g/mol
InChI Key: ZUTONSVCWQYYCH-UHFFFAOYSA-N
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Description

2-amino-N-(4-cyanophenyl)acetamide is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-amino-N-(4-cyanophenyl)acetamide

InChI

InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)12-9(13)6-11/h1-4H,6,11H2,(H,12,13)

InChI Key

ZUTONSVCWQYYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

45.5 ml of a solution of 4N-hydrogen chloride/ethyl acetate was added to 10 g of 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide in a closed vessel and stirred for 18 hours. The crystals formed were removed by filtration, washed with ethyl acetate and then dried under a reduced pressure to obtain 7.7 g of 2-amino-N-(4-cyanophenyl)acetamide hydrochloride. 58.8 ml of an 5 aqueous saturated solution of sodium hydrogencarbonate and 20 ml of water were added to 3.7 g of the hydrochloride and stirred for 1 hour. The crystals thus formed were taken out by filtration and dried under a reduced pressure to obtain 2.5 g of 2-amino-N-(4-cyanophenyl)acetamide.
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Synthesis routes and methods III

Procedure details

An ethyl acetate solution (45.5 ml) of 4N hydrogen chloride solution was added to 10 g of 2-(tert-butoxycarbonylamino)-N-(4-cyanophenyl)acetamide in a closed vessel and the mixture was stirred for 18 hours. The crystals formed were collected by filtration, washed with ethyl acetate and then dried under a reduced pressure to give 7.7 g of 2-amino-N-(4-cyanophenyl)acetamide hydrochloride. Then, 58.8 ml of an aqueous saturated sodium hydrogencarbonate solution and 20 ml of water were added to 3.7 g of the hydrochloride thus obtained, and the mixture was stirred for 1 hour. The crystals thus formed were collected by filtration and dried under a reduced pressure to give 2.5 g of 2-amino-N-(4-cyanophenyl)acetamide.
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58.8 mL
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3.7 g
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20 mL
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